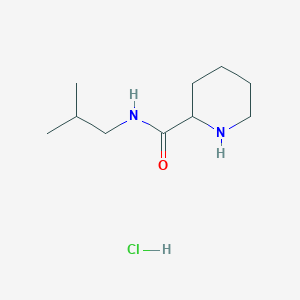

N-Isobutyl-2-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-methylpropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)7-12-10(13)9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPNFDQVLYOOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Piperidine derivatives such as piperidine-4-carboxylate esters serve as core scaffolds.

- Isobutyl amine or its derivatives provide the amide substituent.

- Protective groups like tert-butoxycarbonyl (Boc) are used to protect amino functionalities during intermediate steps.

- Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and additives like 1-hydroxybenzotriazole hydrate (HOBt) facilitate amide bond formation.

Synthetic Route Summary

A typical synthetic route proceeds as follows:

Nucleophilic Substitution and Amidation

A nucleophilic substitution reaction between a halogenated piperidine derivative and an amine (e.g., isobutylamine) forms an intermediate amide compound. This is followed by amidation using reagents like chloroacetyl chloride or carbonyl diimidazole to introduce the carboxamide group.Protection and Deprotection of Amino Groups

Amino groups on the piperidine ring are protected using Boc groups to prevent side reactions during intermediate steps. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.Coupling Reactions

The protected intermediates react with various reagents under catalytic conditions (e.g., sodium hydride in DMF or DMSO) to yield the desired amide derivatives.Salt Formation

The final free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidine derivative + Isobutylamine | THF, DMF | Room temperature | Use of bases like K2CO3 or NaHCO3 |

| Amidation | Chloroacetyl chloride or CDI | DMF | Heating | Formation of active intermediate |

| Boc Deprotection | Trifluoroacetic acid (TFA) | DCM | Room temperature | Removal of Boc protecting group |

| Coupling | Sodium hydride catalysis | DMF or DMSO | Room temperature | Coupling with sulfonyl or acid chlorides |

| Salt formation | HCl | Appropriate solvent | Room temperature | Formation of hydrochloride salt |

Research Findings and Optimization

- The use of EDCI/HOBt coupling agents in amide bond formation improves yield and reduces side reactions.

- Protecting groups like Boc ensure selective reactions on the piperidine nitrogen, avoiding polymerization or unwanted substitutions.

- Reaction solvents such as DMF and THF provide good solubility and reaction kinetics for intermediates.

- Deprotection with TFA/DCM is mild and efficient, preserving sensitive functional groups.

- Salt formation with HCl stabilizes the compound for pharmaceutical applications.

Example Synthesis from Literature

A related synthesis involves the preparation of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate by amide coupling of 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate using EDCI/HOBt in dry acetonitrile, followed by hydrazide formation with hydrazine hydrate in ethanol. Although this example focuses on a sulfonamide derivative, the methodology parallels the amidation and functionalization steps applicable to N-Isobutyl-2-piperidinecarboxamide hydrochloride synthesis.

Summary Table of Key Steps and Conditions

| Stage | Reaction Type | Key Reagents/Agents | Solvent(s) | Temperature | Purpose/Outcome |

|---|---|---|---|---|---|

| 1. Nucleophilic substitution | Amine substitution | Piperidine derivative, Isobutylamine | THF, DMF | Room temperature | Formation of N-substituted piperidine |

| 2. Amidation | Amide bond formation | Chloroacetyl chloride, CDI | DMF | Heated | Introduction of carboxamide group |

| 3. Protection | Boc protection | Boc anhydride or equivalent | Organic solvents | Room temperature | Amino group protection |

| 4. Deprotection | Boc removal | Trifluoroacetic acid | DCM | Room temperature | Removal of protecting group |

| 5. Salt formation | Acid-base reaction | HCl | Suitable solvent | Room temperature | Formation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

N-Isobutyl-2-piperidinecarboxamide hydrochloride serves as a reagent in various chemical reactions. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for synthetic chemistry applications.

Biology

Research into the biological activities of this compound reveals its potential interactions with biological molecules. It has been studied for its effects on ion channels and neurotransmitter receptors, suggesting implications in neuropharmacology .

Medicine

The compound is being explored for potential therapeutic applications. Studies have indicated analgesic effects, anti-inflammatory properties, and selective cytotoxicity against cancer cell lines. Its mechanism of action includes modulation of ion channels and interaction with G-protein coupled receptors (GPCRs), which are crucial in mediating neurotransmission and hormonal responses .

The biological activity of this compound can be summarized as follows:

Case Studies

- Analgesic Properties : A study conducted on rodents demonstrated significant pain relief upon administration of this compound compared to control groups. This effect was attributed to its ability to block sodium channels involved in pain signaling pathways.

- Anti-inflammatory Activity : In vitro assays indicated that the compound could reduce levels of TNF-alpha and IL-6, key mediators of inflammation, suggesting potential use in treating inflammatory disorders such as arthritis.

- Cytotoxicity Against Cancer Cells : Research showed that this compound selectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 enzymes) |

This profile suggests that the compound is well-absorbed and has favorable properties for central nervous system applications .

Mechanism of Action

The mechanism of action of N-Isobutyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Alkyl vs.

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives generally exhibit better metabolic stability .

- Salt Form : Hydrochloride salts improve aqueous solubility, critical for formulation and bioavailability .

Physicochemical Properties

- Solubility : Hydrochloride salts of piperidinecarboxamides typically exhibit moderate water solubility. The isobutyl group may reduce solubility compared to methyl analogs but enhance lipid membrane permeability .

- Stability : Piperidine rings are less prone to oxidation than pyrrolidine, contributing to longer shelf life .

Biological Activity

N-Isobutyl-2-piperidinecarboxamide hydrochloride, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H20N2O

- Molecular Weight : 232.32 g/mol

- CAS Number : 15883-20-2

- Hydrochloride Form : Enhances solubility and stability.

This compound acts primarily through modulation of ion channels and neurotransmitter receptors. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

- Ion Channel Modulation : The compound has been shown to influence sodium and calcium channels, which are critical in pain transmission and neuronal excitability.

- Receptor Interaction : It exhibits affinity towards certain G-protein coupled receptors (GPCRs), which are pivotal in mediating neurotransmission and hormonal responses.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

-

Analgesic Properties :

- A study conducted on rodents showed that administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was attributed to its ability to block sodium channels involved in pain signaling pathways.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound could reduce levels of TNF-alpha and IL-6, key mediators of inflammation, suggesting potential use in treating inflammatory disorders such as arthritis.

-

Cytotoxicity Against Cancer Cells :

- Research indicated that this compound selectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable blood-brain barrier permeability, making it suitable for central nervous system applications.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 enzymes) |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-Isobutyl-2-piperidinecarboxamide hydrochloride to ensure high yield and purity?

- Methodological Answer : Optimize synthesis using carboxamide coupling reactions under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Purification via recrystallization in ethanol or acetonitrile is recommended, as structurally similar piperidine derivatives (e.g., N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride) achieve >95% purity using these solvents . Confirm reaction completion with thin-layer chromatography (TLC) and characterize intermediates via FT-IR for amine and carbonyl group validation.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm piperidine ring substitution patterns and isobutyl group integration .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) coupled with mass spectrometry to validate molecular weight (e.g., m/z 232.7 for the free base) and detect impurities .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms, as applied to related piperidinecarboxamide salts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, structurally analogous piperidine derivatives (e.g., N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride) require standard precautions:

- Use fume hoods for weighing and synthesis to avoid inhalation.

- Store in airtight containers at room temperature, away from strong oxidizers .

- Conduct a risk assessment for potential amine-related sensitization, referencing GHS guidelines for unclassified but reactive substances .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activity across different in vitro models?

- Methodological Answer :

- Standardize assay conditions : Control variables such as cell line viability (e.g., HEK-293 vs. CHO-K1), incubation time, and solvent concentration (e.g., DMSO ≤0.1%) to minimize batch-to-batch variability .

- Validate target engagement : Use competitive binding assays with radiolabeled ligands (e.g., ³H-naloxone for opioid receptor studies) to confirm receptor affinity discrepancies .

- Statistical modeling : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to identify outliers in dose-response curves .

Q. What computational strategies are effective for predicting the compound’s binding mode to neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL) to simulate binding poses. Adjust protonation states of the piperidine nitrogen under physiological pH using tools like MarvinSketch .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the carboxamide group and conserved residues (e.g., Asp147 in opioid receptors) .

- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions, correlating with in vitro IC₅₀ values .

Q. How should stability studies be designed to evaluate degradation under stress conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.

- Photolysis : UV light (λ=254 nm) for 48 hours .

- Analytical monitoring : Quantify degradation products using UPLC-PDA at 210 nm and compare against stability-indicating methods validated per ICH Q2(R1) guidelines .

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life under accelerated storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.